molecular formula C20H17N3O4 B11179835 2-(2-hydroxyethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-hydroxyethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11179835
M. Wt: 363.4 g/mol
InChI Key: ZRLDSQFPTUULNK-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound with a unique structure that combines a pyrido[4,3-b][1,6]naphthyridine core with hydroxyethyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is the annulation reaction of o-amino benzamides with thiols, which can be performed under transition-metal-free conditions . This method is advantageous due to its good functional group tolerance and ease of operation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrido[4,3-b][1,6]naphthyridine core.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

2-(2-hydroxyethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of advanced materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxyethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Biological Activity

The compound 2-(2-hydroxyethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione , with the CAS number 1158566-68-7 , is a member of the naphthyridine family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N3O4C_{20}H_{17}N_{3}O_{4}. Its structure features a pyrido[4,3-b][1,6]naphthyridine core substituted with a hydroxyethyl group and a methoxyphenyl moiety. This unique structure contributes to its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC20H17N3O4
Molecular Weight365.36 g/mol
CAS Number1158566-68-7

Antiparasitic Activity

Recent studies have indicated that naphthyridine derivatives exhibit antiparasitic properties. For instance, a related series of 8-hydroxynaphthyridines demonstrated potent activity against Leishmania donovani, with an effective concentration (EC) value indicative of significant efficacy in reducing parasite burden in vivo .

Anticancer Properties

Naphthyridines have also shown promising anticancer activities. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines. For example, studies on similar naphthyridine derivatives revealed IC50 values ranging from 0.03 to 15 μg/mL against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) . The mechanism often involves intercalation into DNA and modulation of cell cycle regulators like p21.

Neurological Effects

The compound's potential neurological effects are under investigation, with some studies suggesting that naphthyridine derivatives can influence neurotransmitter systems and may possess psychotropic properties. These effects could open avenues for treating neurodegenerative diseases or mood disorders .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : Naphthyridines may inhibit specific enzymes involved in metabolic pathways of parasites or cancer cells.
  • Cell Signaling Modulation : By affecting signaling pathways related to cell growth and apoptosis, these compounds can induce cell death in malignant cells.

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of naphthyridine derivatives, compound 16 was evaluated for its effects on H1299 and A549 cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 10.47 to 15.03 μg/mL , indicating strong potential for further development as an anticancer agent .

Study 2: Antiparasitic Efficacy

Another study focused on the antiparasitic efficacy of similar compounds showed that after administration at specific dosages (e.g., 50 mg/kg), there was a notable reduction in parasite burden by up to 46% , although it fell short of the target threshold for lead optimization .

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

8-(2-hydroxyethyl)-2-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C20H17N3O4/c1-27-14-4-2-3-13(11-14)23-8-6-18-16(20(23)26)12-15-17(21-18)5-7-22(9-10-24)19(15)25/h2-8,11-12,24H,9-10H2,1H3

InChI Key

ZRLDSQFPTUULNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO

Origin of Product

United States

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